molecular formula C18H15BrN2O2 B11279482 5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

Cat. No.: B11279482
M. Wt: 371.2 g/mol
InChI Key: ZLLXEPFZDFTABH-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide apart from similar compounds is its unique quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H15BrN2O2/c1-11-9-13(19)10-14(17(11)23-2)18(22)21-15-7-3-5-12-6-4-8-20-16(12)15/h3-10H,1-2H3,(H,21,22)

InChI Key

ZLLXEPFZDFTABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Origin of Product

United States

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